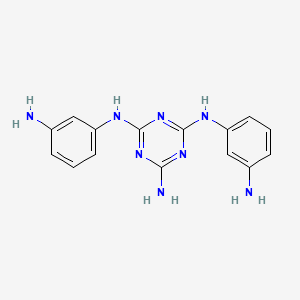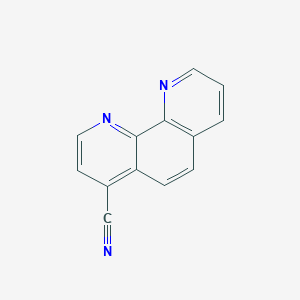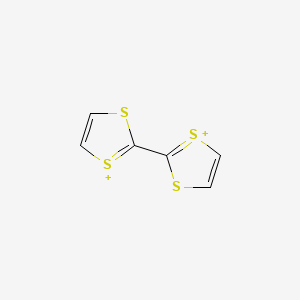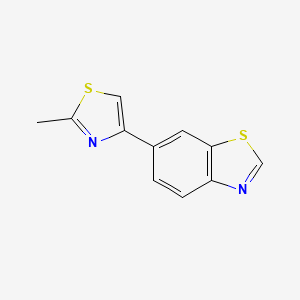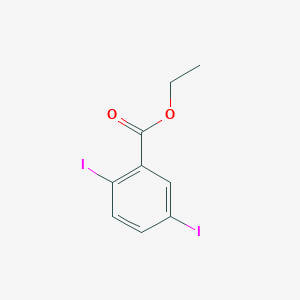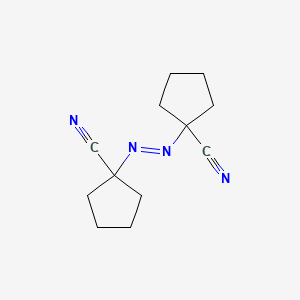
Cyclopentanecarbonitrile, 1,1'-azobis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarbonitrile, 1,1’-azobis- is a specialized organic compound known for its unique structure and properties. It is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) and two cyclopentanecarbonitrile groups attached to each nitrogen atom. This compound is primarily used as a radical initiator in various chemical reactions, particularly in polymerization processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentanecarbonitrile, 1,1’-azobis- can be synthesized through a series of chemical reactions involving the formation of the azo bond and the attachment of cyclopentanecarbonitrile groups. One common method involves the reaction of cyclopentanecarbonitrile with an azo compound precursor under controlled conditions. The reaction typically requires the use of a solvent such as toluene and a catalyst to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of cyclopentanecarbonitrile, 1,1’-azobis- involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is carefully monitored to ensure the complete conversion of the starting materials into the desired product. The final product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanecarbonitrile, 1,1’-azobis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of cyclopentanecarbonitrile, 1,1’-azobis- include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of cyclopentanecarbonitrile, 1,1’-azobis- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cyclopentanecarboxamide, while reduction reactions can produce cyclopentylamine derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarbonitrile, 1,1’-azobis- has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions to synthesize various polymers and copolymers.
Biology: The compound is used to study the activity of nitrile and amide hydrolyzing enzymes in biological systems.
Medicine: Research on the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is employed in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of cyclopentanecarbonitrile, 1,1’-azobis- involves the generation of free radicals through the homolytic cleavage of the azo bond. These free radicals initiate various chemical reactions, particularly polymerization processes. The compound’s molecular targets include unsaturated monomers, which undergo radical polymerization to form polymers. The pathways involved in these reactions are well-studied and involve the formation and propagation of radical intermediates .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanecarbonitrile, 1,1’-azobis- can be compared with other similar azo compounds, such as:
1,1’-Azobis(cyclohexanecarbonitrile): Similar in structure but with cyclohexane groups instead of cyclopentane.
2,2’-Azobis(2-methylpropionitrile):
4,4’-Azobis(4-cyanovaleric acid): Another azo compound used in polymerization with different functional groups.
The uniqueness of cyclopentanecarbonitrile, 1,1’-azobis- lies in its specific structure, which imparts distinct reactivity and properties compared to other azo compounds. Its ability to generate free radicals under controlled conditions makes it a valuable tool in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
32773-35-6 |
|---|---|
Molekularformel |
C12H16N4 |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
1-[(1-cyanocyclopentyl)diazenyl]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H16N4/c13-9-11(5-1-2-6-11)15-16-12(10-14)7-3-4-8-12/h1-8H2 |
InChI-Schlüssel |
CUYHZUQBWIJJCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C#N)N=NC2(CCCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide](/img/structure/B14684223.png)
![3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene](/img/structure/B14684229.png)
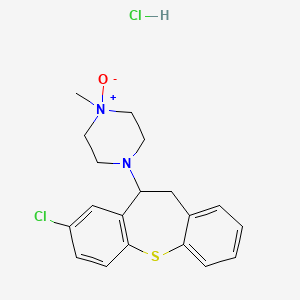
![5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone](/img/structure/B14684248.png)
![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)
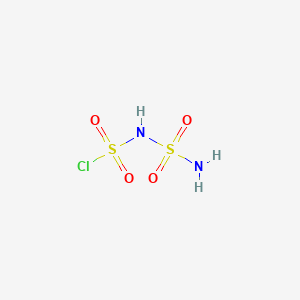
![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)
